Pelargonidin 3-glucoside ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pelargonidin 3-glucoside ion is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables, particularly strawberries, raspberries, and red radishes . It is responsible for the vibrant red to orange coloration in these plants. This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory, anti-cancer, and anti-diabetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pelargonidin 3-glucoside ion can be synthesized through enzymatic reactions where pelargonidin is glycosylated using glucose. The reaction typically involves the use of glycosyltransferase enzymes that facilitate the attachment of glucose to the pelargonidin molecule .
Industrial Production Methods: Industrial production of pelargonidin 3-glucoside often involves extraction from natural sources such as strawberries. The process includes freeze-drying the strawberries, followed by alcohol extraction, concentration, and purification using high-speed counter-current chromatography. This method can yield high-purity pelargonidin 3-glucoside .
Chemical Reactions Analysis
Types of Reactions: Pelargonidin 3-glucoside ion undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert pelargonidin 3-glucoside into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of acetylated or methylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Acetylation can be achieved using acetic anhydride in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of pelargonidin 3-glucoside.
Substitution: Acetylated or methylated derivatives.
Scientific Research Applications
Pelargonidin 3-glucoside ion has a wide range of applications in scientific research:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.
Industry: Utilized in the food industry as a natural colorant and in cosmetics for its skin-protective effects.
Mechanism of Action
Pelargonidin 3-glucoside ion exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), reducing the production of pro-inflammatory cytokines.
Anti-cancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Pelargonidin 3-glucoside ion is compared with other anthocyanins such as cyanidin, delphinidin, and malvidin:
Cyanidin: Found in higher concentrations in fruits like blackberries and cherries.
Delphinidin: Predominantly found in blueberries and has a higher degree of hydroxylation, contributing to its blue color.
Malvidin: Common in grapes and red wine, known for its stability and intense color.
This compound is unique due to its specific glycosylation, which influences its solubility, stability, and bioavailability .
Properties
CAS No. |
47684-27-5 |
---|---|
Molecular Formula |
C21H21O10+ |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H20O10/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25)/p+1/t16-,17-,18+,19-,21-/m1/s1 |
InChI Key |
ABVCUBUIXWJYSE-GQUPQBGVSA-O |
SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Synonyms |
callistephin pelargonidin 3-glucoside pelargonidin-3-glucopyranoside pelargonidin-3-glucoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.